molecular formula C20H15N3O2 B2658722 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 929974-33-4

1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2658722
M. Wt: 329.359
InChI Key: QZVIHAPHTFLCEK-UHFFFAOYSA-N
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Description

1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, also known as BPPA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BPPA belongs to the pyrazolopyridine class of compounds and has been studied for its biological and pharmacological properties.

Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

1-Benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been studied for its functionalization reactions. Experimental and theoretical studies have shown its potential in forming various compounds through reactions with other chemicals like 2,3-diaminopyridine. This highlights its role in synthetic chemistry for producing diverse molecular structures (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Complexes and Study of Spin States

This compound's derivatives have been used to synthesize complexes with metals like iron, demonstrating interesting properties like spin-crossover behaviors. Such studies are crucial in understanding magnetic properties and potential applications in materials science (Galadzhun, Kulmaczewski, & Halcrow, 2019).

Quantum-Chemical Calculations and Synthesis

Research involving 1H-pyrazole-3-carboxylic acid derivatives, closely related to 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has been conducted. These studies involve quantum-chemical calculations to understand reaction mechanisms and synthesize new compounds, which can contribute to pharmaceuticals and materials science (Yıldırım, Kandemirli, & Akçamur, 2005).

Investigations on Structure and Vibrational Spectra

The structure and vibrational spectra of derivatives of this compound have been studied using techniques like FT-IR and FT-Raman spectroscopy. These investigations provide valuable insights into the molecular structure and interactions, which are important for understanding the compound's properties and potential applications (Bahgat, Jasem, & El‐Emary, 2009).

Corrosion Resistance in Mild Steel

Derivatives of pyrazole moieties, including those similar to 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, have been evaluated for their corrosion inhibition properties on mild steel. Such studies are significant for industrial applications, particularly in enhancing the durability of metals (El Hajjaji et al., 2018).

Synthesis of Antiallergic Agents

Research has been conducted on the synthesis of compounds from pyrazolo[3,4-b]pyridine derivatives, which exhibit antiallergic activity. These studies contribute to the development of new pharmaceuticals for treating allergic reactions (Nohara et al., 1985).

Antibacterial Screening

Certain derivatives have been synthesized and screened for their antibacterial activities. Discovering new antibacterial agents is crucial in the fight against bacterial infections and antibiotic resistance (Maqbool et al., 2014).

properties

IUPAC Name

1-benzyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-20(25)16-11-18(15-9-5-2-6-10-15)22-19-17(16)12-21-23(19)13-14-7-3-1-4-8-14/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVIHAPHTFLCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

929974-33-4
Record name 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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